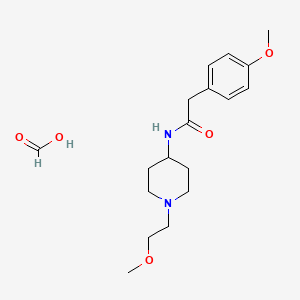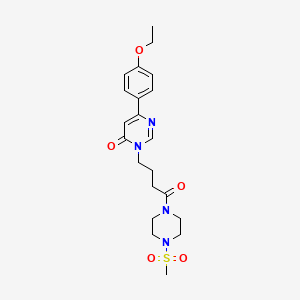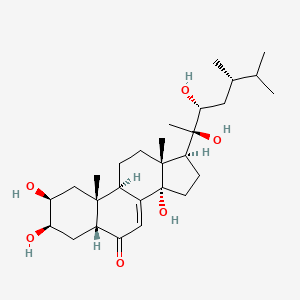
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate, also known as MEOP or N-phenyl-2-(4-methoxyphenyl)acetamide, is a chemical compound that has been widely used in scientific research. This compound is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief, reward, and addiction. The purpose of
Mécanisme D'action
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain relief, reward, and addiction. When N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate binds to the μ-opioid receptor, it activates the receptor and triggers a series of biochemical and physiological responses, including the inhibition of neurotransmitter release, the activation of potassium channels, and the inhibition of calcium channels.
Biochemical and Physiological Effects:
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate has been shown to have potent analgesic effects in animal models of pain. This compound has also been shown to produce reward and reinforcement effects, which may contribute to its potential for abuse. N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate has been shown to have fewer side effects compared to other opioids, such as respiratory depression and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate has several advantages for lab experiments, including its high potency and selectivity for the μ-opioid receptor, its ability to produce analgesia without respiratory depression, and its low potential for abuse. However, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate also has some limitations, including its limited solubility in water, its high cost, and its potential for toxicity at high doses.
Orientations Futures
There are several future directions for the research on N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate. One direction is to investigate the structure-activity relationship of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate and its analogs to develop more potent and selective agonists of the μ-opioid receptor. Another direction is to study the effects of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate on other neurotransmitter systems, such as the dopamine and serotonin systems, to better understand its potential for abuse. Finally, future research could focus on the development of new therapeutic agents for pain management that are based on the mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate.
Méthodes De Synthèse
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate involves the reaction between 4-methoxyphenylacetic acid and N-(2-bromoethyl)-4-methoxyaniline in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N-(2-hydroxyethyl)piperidine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to yield N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate formate.
Applications De Recherche Scientifique
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate has been used in various scientific research studies, particularly in the field of pharmacology. This compound has been used to investigate the μ-opioid receptor and its role in pain relief, reward, and addiction. N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate has also been used to study the effects of opioids on the central nervous system and to develop new therapeutic agents for pain management.
Propriétés
IUPAC Name |
formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.CH2O2/c1-21-12-11-19-9-7-15(8-10-19)18-17(20)13-14-3-5-16(22-2)6-4-14;2-1-3/h3-6,15H,7-13H2,1-2H3,(H,18,20);1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVWNHCLZDLNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)OC.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2702801.png)
![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2702804.png)


![N-(3-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2702807.png)

![1'-(benzo[d]thiazole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2702810.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2702813.png)




![(E)-N-[3-Methyl-1-oxo-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]butan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2702822.png)